

Application Notes and Protocols for BN-82685 (Putative Identification as BN 80933)

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Compound of Interest

Compound Name: BN-82685

Cat. No.: B1667340

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Initial Note on Compound Identification: Initial searches for "**BN-82685**" did not yield a specific, publicly documented chemical entity. However, due to the similarity in nomenclature and the availability of extensive research, this document focuses on BN 80933, a well-characterized neuroprotective agent. It is plausible that "**BN-82685**" is an internal designation, a related compound, or a typographical error for BN 80933. Users should verify the identity of their compound before proceeding.

Introduction to BN 80933

BN 80933 is a potent, dual-function molecule that exhibits both selective inhibition of neuronal nitric oxide synthase (nNOS) and antioxidant properties by inhibiting lipid peroxidation.^{[1][2]} This unique mechanism of action makes it a promising candidate for neuroprotective strategies in conditions such as stroke, traumatic brain injury, and other neurodegenerative disorders where both nitric oxide (NO) and reactive oxygen species (ROS) contribute to neuronal damage.^{[1][2]}

Quantitative Data Summary

The following tables summarize key quantitative data for BN 80933 based on published literature.

Table 1: In Vitro Inhibitory Activities of BN 80933

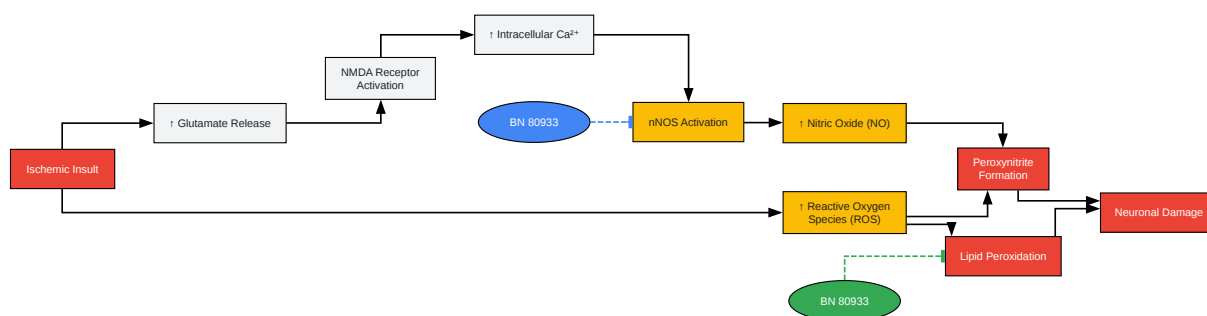
Parameter	Value	Enzyme/System	Reference
Ki (nNOS)	0.92 μ M	Rat Cerebellum Homogenate	[3]
Selectivity (vs. eNOS)	120-fold	Acellular Enzymatic Assays	[3]
Selectivity (vs. iNOS)	>300-fold	Acellular Enzymatic Assays	[3]
IC50 (Hypoxia-induced cell death)	0.15 \pm 0.05 μ M	Primary Cultures of Cortical Neurons	[4]

Table 2: In Vivo Efficacy of BN 80933 in a Rat Model of Transient Focal Ischemia

Dosage (intravenous)	Effect	Time of Administration	Reference
0.3 - 10 mg/kg	>60% reduction in infarct volume	4 and 24 hours after ischemia	[1][2]
10 mg/kg	Significant neurological improvement	Up to 8 hours after the onset of ischemia	[1][2]

Signaling Pathway of BN 80933

BN 80933's neuroprotective effects stem from its ability to intervene in two critical pathways of neuronal damage: the nitric oxide signaling pathway and the lipid peroxidation cascade.



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Caption: Dual inhibitory action of BN 80933 on nNOS and lipid peroxidation.

Experimental Protocols

Preparation of BN 80933 Stock Solution

Objective: To prepare a high-concentration stock solution of BN 80933 for subsequent dilution in experimental media.

Materials:

- BN 80933 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, amber microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips

Protocol:

- **Pre-analysis:** Before opening, briefly centrifuge the vial of BN 80933 powder to ensure all the material is at the bottom.
- **Weighing:** Accurately weigh the desired amount of BN 80933 powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- **Dissolution:** Vortex the solution thoroughly until the BN 80933 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vivo experiments, further dilution in appropriate vehicle solutions will be necessary. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

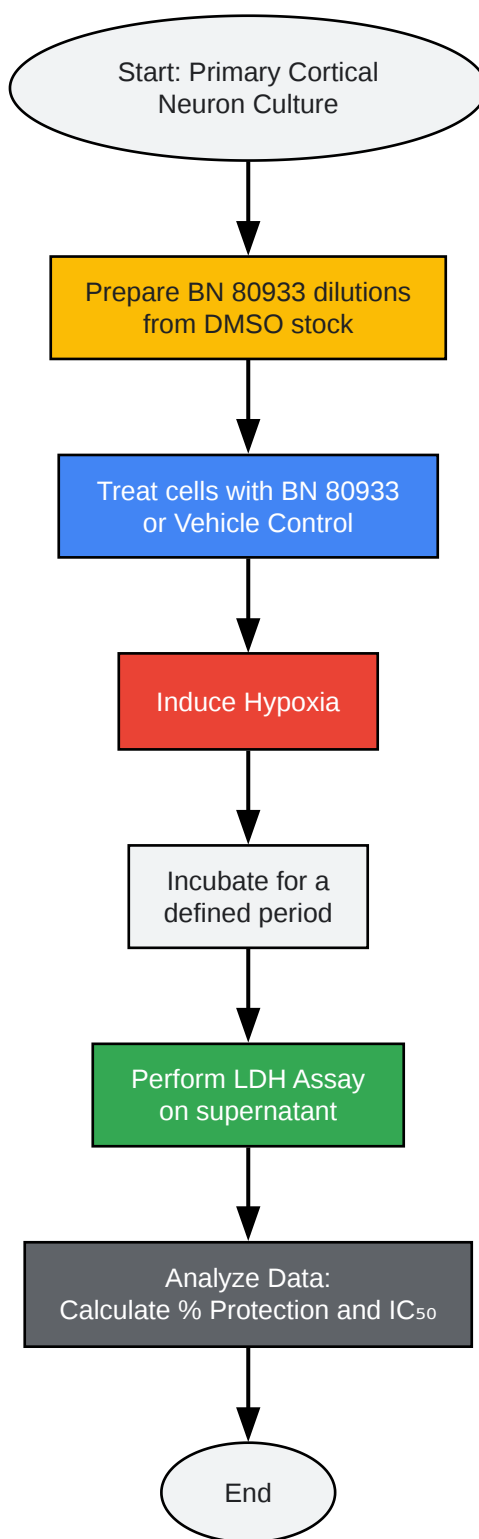
In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of BN 80933 against hypoxia-induced cell death in primary cortical neurons.

Methodology:

- **Cell Culture:** Plate primary cortical neurons in appropriate culture plates and maintain under standard conditions.
- **Induction of Hypoxia:** Induce hypoxia by placing the cell cultures in a hypoxic chamber or by using chemical inducers.
- **Treatment:** Treat the neuronal cultures with varying concentrations of BN 80933 (e.g., 0.01 µM to 10 µM) prepared by diluting the DMSO stock solution in the culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

- **Assessment of Cell Viability:** After the hypoxic period, assess cell viability using a standard method such as the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
- **Data Analysis:** Calculate the percentage of neuroprotection at each concentration of BN 80933 relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for in vitro neuroprotection assay.

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